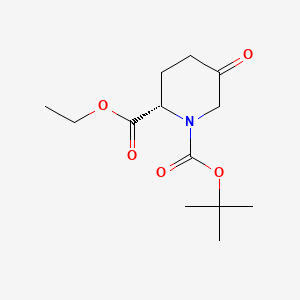
(S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C13H21NO5 and a molecular weight of 271.31 . It is also known by its CAS number 1260587-51-6 .
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 364.6±42.0 °C and a density of 1.152 . It should be stored at a temperature of 2-8°C . The predicted pKa value is -3.59±0.40 .Wissenschaftliche Forschungsanwendungen
Chemical Characterization and Potential Applications
While direct studies specifically focusing on (S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate are not found, research on structurally related compounds provides insights into potential applications and behaviors of such compounds. For instance, research on alkyl halides and nucleotide base analogs has shown that certain low-molecular-weight alkyl halides may exhibit carcinogenic properties, which could be relevant for understanding the chemical behavior or toxicity of similar compounds (Poirier, Stoner, & Shimkin, 1975).
In another study, the metabolic behaviors and potential therapeutic applications of 3-hydroxy-alpha-methyltyrosine (methyldopa) esters were examined. These esters, which share structural similarities with (S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate, were found to be converted to methyldopa and the corresponding alpha-diketone at physiological pH, highlighting the potential for bioactive transformations of similar ester compounds in biological systems (Saari et al., 1984).
Biological Interactions and Toxicology
Studies on compounds structurally related to tert-butyl esters have provided insights into their interactions with biological systems and potential toxicological effects. For instance, research on ethyl tert-butyl ether (ETBE) has evaluated its acute effects and toxicokinetics in humans and animals. These studies have revealed that exposure to ETBE vapors can lead to acute symptoms and changes in physiological parameters, suggesting a potential for similar effects in compounds with related structures (Nihlen, Löf, & Johanson, 1998a; 1998b). Additionally, studies on the metabolism of gasoline ethers, including ETBE, in mouse liver microsomes lacking cytochrome P450 2E1 have provided insights into the metabolic pathways and potential toxicological effects of these compounds (Hong et al., 1999).
Therapeutic Potentials
Although the specific compound (S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate has not been directly studied, research on analogous structures has revealed potential therapeutic applications. For instance, derivatives of primary amino acids, which bear structural similarities to the compound , have been investigated for their anticonvulsant and neuropathic pain protection activities, suggesting a potential for similar compounds to be used in pharmacological applications (King et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-5-oxopiperidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDHGBVAOBPLIY-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC(=O)CN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743935 |
Source


|
| Record name | 1-tert-Butyl 2-ethyl (2S)-5-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate | |
CAS RN |
1260587-51-6 |
Source


|
| Record name | 1-tert-Butyl 2-ethyl (2S)-5-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


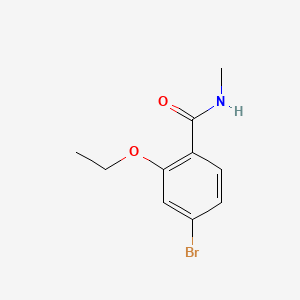
![8-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B578459.png)
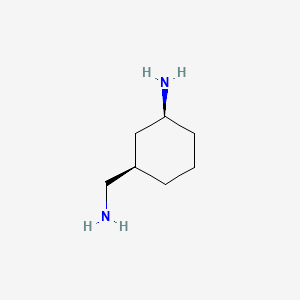
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B578461.png)

![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B578464.png)
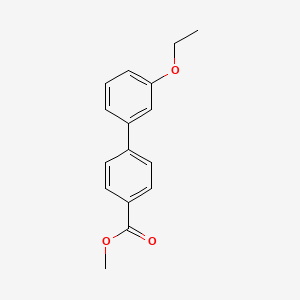


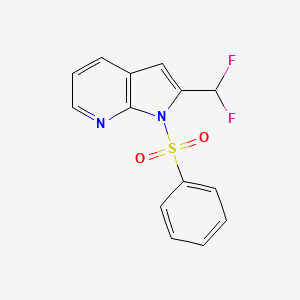
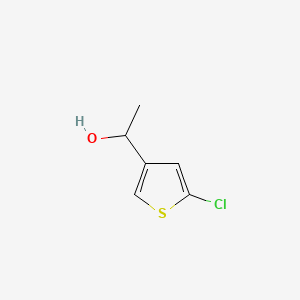
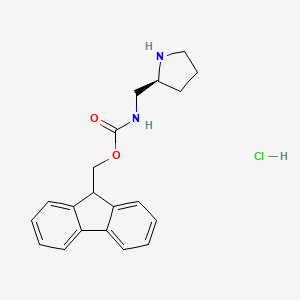
![Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B578479.png)